molecular formula C6H10N2 B3368715 1H-Pyrrol-3-amine, 1-ethyl- CAS No. 216591-46-7

1H-Pyrrol-3-amine, 1-ethyl-

Cat. No. B3368715
CAS RN: 216591-46-7
M. Wt: 110.16 g/mol
InChI Key: ZIDVMTMIRTVAII-UHFFFAOYSA-N
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Description

“1H-Pyrrol-3-amine, 1-ethyl-” is a chemical compound with the molecular formula C6H9N . It is a derivative of 1H-Pyrrol-3-amine, which has the molecular formula C4H6N2 . The compound is used in research and development .


Synthesis Analysis

The synthesis of pyrroles, including derivatives like “1H-Pyrrol-3-amine, 1-ethyl-”, can be achieved through various methods. One of the most common methods is the Paal-Knorr Pyrrole Synthesis . This method involves the condensation of 1,4-diketones with primary amines . Other methods include the use of organocatalysis, which has emerged as an important tool for the synthesis of diverse structural scaffolds .


Molecular Structure Analysis

The molecular structure of “1H-Pyrrol-3-amine, 1-ethyl-” consists of a pyrrole ring with an ethyl group and an amine group attached. The pyrrole ring is a five-membered aromatic ring with four carbon atoms and one nitrogen atom .


Chemical Reactions Analysis

Pyrroles, including “1H-Pyrrol-3-amine, 1-ethyl-”, can undergo a variety of chemical reactions. For instance, they can participate in electrophilic substitution reactions, where an electrophile replaces a hydrogen atom on the pyrrole ring . They can also undergo N-substitution reactions with alkyl halides, sulfonyl chlorides, and benzoyl chloride .


Physical And Chemical Properties Analysis

The average mass of “1H-Pyrrol-3-amine, 1-ethyl-” is approximately 95.1424 Da . The compound is likely to be a solid at room temperature, although specific physical properties such as melting point and boiling point are not provided in the search results .

Future Directions

The synthesis of pyrroles, including “1H-Pyrrol-3-amine, 1-ethyl-”, continues to be a topic of interest in organic chemistry. Future research may focus on developing more efficient and environmentally friendly methods for synthesizing these compounds . Additionally, given the biological activity of many pyrrole derivatives, there may be potential for further exploration of their medicinal applications .

properties

IUPAC Name

1-ethylpyrrol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2/c1-2-8-4-3-6(7)5-8/h3-5H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIDVMTMIRTVAII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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